1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the piperazinyl and methylphenyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds with a similar isoindole-1,3-dione core structure.
Piperazine Derivatives: Compounds containing the piperazine ring, known for their diverse pharmacological activities.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other isoindole derivatives.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Properties
CAS No. |
90619-35-5 |
---|---|
Molecular Formula |
C22H31Cl2N3O2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C22H29N3O2.2ClH/c1-17-7-2-5-10-20(17)24-15-13-23(14-16-24)11-6-12-25-21(26)18-8-3-4-9-19(18)22(25)27;;/h2-5,7,10,18-19H,6,8-9,11-16H2,1H3;2*1H |
InChI Key |
FIDGHMPZAAGYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CC=CCC4C3=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.